molecular formula C11H18ClN5 B12214676 N-[(1-methylpyrazol-4-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride

N-[(1-methylpyrazol-4-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride

Cat. No.: B12214676
M. Wt: 255.75 g/mol
InChI Key: LGQVRFYXMISOML-UHFFFAOYSA-N
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Description

N-[(1-methylpyrazol-4-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride is a compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methylpyrazol-4-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride typically involves the reaction of 1-methylpyrazole with propylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst to facilitate the formation of the desired product. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The final product is then purified using standard techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(1-methylpyrazol-4-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Halogens, nucleophiles; reactions are often conducted in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-[(1-methylpyrazol-4-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-methylpyrazol-4-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
  • 1-Methylpyrazole-4-boronic acid pinacol ester
  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)

Uniqueness

N-[(1-methylpyrazol-4-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride stands out due to its unique structural features and potential applications. Unlike other similar compounds, it has shown promising results in various scientific studies, making it a valuable compound for further research and development.

Properties

Molecular Formula

C11H18ClN5

Molecular Weight

255.75 g/mol

IUPAC Name

N-[(1-methylpyrazol-4-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C11H17N5.ClH/c1-3-4-16-9-11(7-14-16)12-5-10-6-13-15(2)8-10;/h6-9,12H,3-5H2,1-2H3;1H

InChI Key

LGQVRFYXMISOML-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)NCC2=CN(N=C2)C.Cl

Origin of Product

United States

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